N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
This compound features a 1,4-dihydropyridine core substituted with a 2-methyl-4-oxo group and a 5-[(4-fluorophenyl)methoxy] side chain. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated aromatic systems .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c1-13-8-19(27)20(29-12-14-2-4-15(22)5-3-14)10-26(13)11-21(28)25-18-7-6-16(23)9-17(18)24/h2-10H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSBKDCOLWIJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=C(C=C2)F)F)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidin-4-one Derivatives: describes a compound with a pyrazolo[3,4-d]pyrimidin-4-one core instead of dihydropyridine.
- Pyrimido[5,4-b]indole Derivatives : highlights a pyrimidoindole core fused with a benzene ring. This rigid scaffold may enhance binding to planar enzyme active sites but could limit solubility due to increased molecular weight .
Substituent Variations
- Fluorophenyl vs. Methoxyphenyl: The target compound’s 4-fluorophenylmethoxy group contrasts with the 4-methoxyphenyl substituent in .
- Acetamide Side Chains : and feature acetamide-linked thiadiazole and imidazothiazole rings, respectively. These substituents introduce sulfur atoms, which may influence redox properties or metal chelation, unlike the purely fluorinated acetamide in the target compound .
Pharmacological and Functional Comparisons
Cytotoxicity and Antiproliferative Activity
- Thiadiazole-Acetamide Derivatives: reports IC₅₀ values as low as 1.8 µM (Caco-2 cells) for compounds with fluorophenoxy substituents. The target compound’s difluorophenyl group may similarly enhance cytotoxicity, though direct data are unavailable .
- Pyrimidine-Based Analogs: describes pyrazolo-pyrimidine derivatives with fluorinated chromenone groups.
Solubility and Bioavailability
- Methoxy vs. Fluoro Substituents : Methoxy groups (e.g., ) improve aqueous solubility compared to fluorine’s hydrophobicity. However, fluorine’s smaller size may reduce steric hindrance, enhancing membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison
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